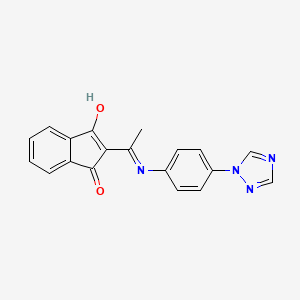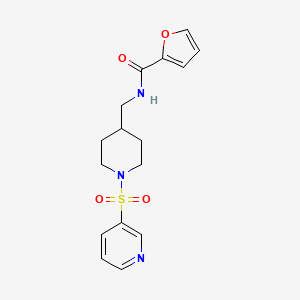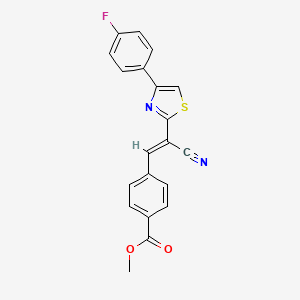![molecular formula C22H31BN2O5S B3017601 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester CAS No. 1895055-06-7](/img/structure/B3017601.png)
2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester is a complex organic compound with the molecular formula C22H31BN2O5S . It is a boronic ester derivative, which is often used in organic synthesis due to its stability and reactivity. The compound is characterized by the presence of a thiazole ring, a boronic acid pinacol ester group, and a tert-butoxycarbonyl (BOC) protected amine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the boronic acid pinacol ester group. The final step involves the protection of the amine group with a BOC group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .
化学反応の分析
Types of Reactions
2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the boronic ester group, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a wide range of functionalized thiazole compounds .
科学的研究の応用
2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, in particular, is known for its role in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds through a palladium-catalyzed process . The thiazole ring and BOC-protected amine also contribute to the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
- 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-4-boronic acid pinacol ester
- 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-6-boronic acid pinacol ester
Uniqueness
The presence of the BOC-protected amine also adds to its versatility in synthetic chemistry .
特性
IUPAC Name |
tert-butyl N-[(4-methoxyphenyl)methyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BN2O5S/c1-20(2,3)28-19(26)25(14-15-9-11-16(27-8)12-10-15)18-24-13-17(31-18)23-29-21(4,5)22(6,7)30-23/h9-13H,14H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWZZHVWRNFYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(CC3=CC=C(C=C3)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)




![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)

![N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3017535.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)

